molecular formula C9H10F4N2 B13051723 1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13051723
M. Wt: 222.18 g/mol
InChI Key: VTABJHFRRLQOTQ-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chemical compound with the molecular formula C9H12F4N2 It is characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

The synthesis of 1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other substituents. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can be compared with other similar compounds, such as:

    2-Fluoro-4-(trifluoromethyl)phenylboronic acid: This compound shares the fluorine and trifluoromethyl groups but differs in its boronic acid functionality.

    N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine: This compound has additional nitro groups and a different substitution pattern on the phenyl ring.

    2-(Trifluoromethyl)-1,4-phenylenediamine: This compound has a similar diamine structure but lacks the fluorine substituent.

The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10F4N2

Molecular Weight

222.18 g/mol

IUPAC Name

1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10F4N2/c10-7-3-5(9(11,12)13)1-2-6(7)8(15)4-14/h1-3,8H,4,14-15H2

InChI Key

VTABJHFRRLQOTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(CN)N

Origin of Product

United States

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